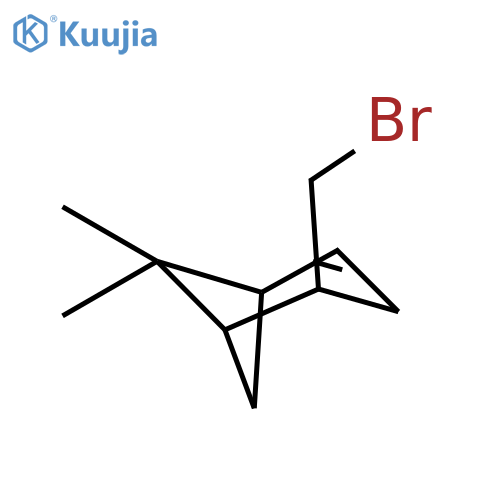Cas no 22339-11-3 (2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene)

22339-11-3 structure
商品名:2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene 化学的及び物理的性質
名前と識別子
-
- Bicyclo[3.1.1]hept-2-ene,2-(bromomethyl)-6,6-dimethyl-
- 2-Pinene,10-bromo- (6CI,8CI)
- Myrtenyl bromide
- 2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene
- 22339-11-3
- 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene #
- SNAIDRDMHGKCAX-UHFFFAOYSA-N
- 2-(Bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene
- EN300-1896901
- Bicyclo[3.1.1]hept-2-ene, 2-(bromomethyl)-6,6-dimethyl-
- SCHEMBL9000633
-
- インチ: InChI=1S/C10H15Br/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9H,4-6H2,1-2H3
- InChIKey: SNAIDRDMHGKCAX-UHFFFAOYSA-N
- ほほえんだ: BrCC1=CCC2CC1C2(C)C
計算された属性
- せいみつぶんしりょう: 214.03575
- どういたいしつりょう: 214.03571g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 203
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 0Ų
じっけんとくせい
- PSA: 0
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896901-2.5g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 2.5g |
$1650.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-0.05g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-5g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-10.0g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 10g |
$3622.0 | 2023-06-02 | ||
| Enamine | EN300-1896901-0.1g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-0.5g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-10g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 10g |
$3622.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-1g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1896901-1.0g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 1g |
$842.0 | 2023-06-02 | ||
| Enamine | EN300-1896901-0.25g |
2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene |
22339-11-3 | 0.25g |
$774.0 | 2023-09-18 |
2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene 関連文献
-
1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
22339-11-3 (2-(bromomethyl)-6,6-dimethylbicyclo3.1.1hept-2-ene) 関連製品
- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
